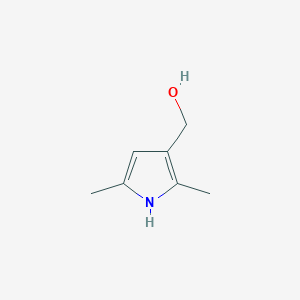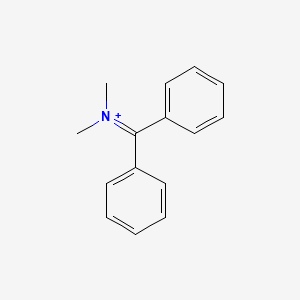
(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide is a complex organic compound with a unique structure that includes a cyclohexyl group, an oxazole ring, and a trichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide typically involves multiple steps. The process begins with the preparation of the oxazole ring, followed by the introduction of the cyclohexyl group. The trichloroanilino group is then added through a series of substitution reactions. The final step involves the formation of the ethanimidoyl cyanide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the synthesis include cyclohexylamine, trichloroaniline, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
- Atorvastatin Related Compound E
Uniqueness
(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15Cl3N4O2 |
|---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
(1E)-2-(5-cyclohexyl-1,2-oxazol-3-yl)-2-oxo-N-(3,4,5-trichloroanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C18H15Cl3N4O2/c19-12-6-11(7-13(20)17(12)21)23-24-15(9-22)18(26)14-8-16(27-25-14)10-4-2-1-3-5-10/h6-8,10,23H,1-5H2/b24-15+ |
InChI Key |
ZHJMSAMEGNFHCK-BUVRLJJBSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC(=NO2)C(=O)/C(=N/NC3=CC(=C(C(=C3)Cl)Cl)Cl)/C#N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NO2)C(=O)C(=NNC3=CC(=C(C(=C3)Cl)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)


![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)



![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)

